4aH-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
4aH-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-pyrido[3,2-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates. This reaction typically requires the use of ethylene glycol as a solvent and is facilitated by heating under reflux conditions . Another method involves the use of dicationic molten salts as catalysts, which allows for the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. The use of dicationic ionic liquids (DILs) has been explored for their efficiency and reusability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4aH-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Substituted pyridopyrimidines
Scientific Research Applications
4aH-pyrido[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4aH-pyrido[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4H-pyrido[1,2-a]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[3,4-d]pyrimidin-4-one
Comparison: 4aH-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyridopyrimidines, it has shown higher potency in certain biological assays and greater selectivity for specific molecular targets .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4aH-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4,6H |
InChI Key |
UNYBANVXMMWRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2N=C1 |
Origin of Product |
United States |
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